3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888724
InChI: InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15-18-12-6-4-3-5-11(12)16(20)19(15)17/h3-9H,17H2,1-2H3
SMILES:
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol

3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15888724

Molecular Formula: C16H15N3O3

Molecular Weight: 297.31 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one -

Specification

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
IUPAC Name 3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15-18-12-6-4-3-5-11(12)16(20)19(15)17/h3-9H,17H2,1-2H3
Standard InChI Key FMJOLPMFUGSNLW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(3H)-one core, a bicyclic structure comprising fused benzene and pyrimidine rings. The 3-amino group at position 3 and the 3,4-dimethoxyphenyl substituent at position 2 contribute to its pharmacological activity. The methoxy groups enhance lipid solubility, potentially improving membrane permeability .

Key Structural Features:

  • Quinazolinone Core: Responsible for planar aromaticity and π-π stacking interactions with biological targets.

  • Amino Group: Participates in hydrogen bonding with enzymatic active sites.

  • 3,4-Dimethoxyphenyl Moiety: Modulates electronic effects and steric bulk, influencing receptor binding .

Physicochemical Characteristics

The compound’s solubility, stability, and reactivity are critical for drug development.

PropertyValue/DescriptionSource
Molecular Weight297.31 g/mol
Melting Point>300°C (decomposes)
SolubilityPoor in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.8 (predicted)

The low aqueous solubility necessitates formulation strategies such as prodrug design or nanoparticle encapsulation for in vivo applications .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis involves a two-step process:

  • Benzoxazinone Formation: Reaction of 3,4-dimethoxybenzoyl chloride with anthranilic acid derivatives to form 2-(3,4-dimethoxyphenyl)benzoxazin-4-one.

  • Hydrazine Cyclocondensation: Heating the benzoxazinone with hydrazine hydrate in ethanol yields the target compound .

Benzoxazinone+HydrazineEthanol, Δ3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one\text{Benzoxazinone} + \text{Hydrazine} \xrightarrow{\text{Ethanol, Δ}} \text{3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one}

Reaction Optimization

Recent advancements focus on improving yield and purity:

ParameterOptimal ConditionYield ImprovementSource
SolventEthanol/Water (9:1)78% → 85%
Temperature80°C65% → 72%
CatalystAcetic Acid70% → 82%

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining a 78% yield .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits tyrosine kinases, including EGFR and VEGFR, by competing with ATP-binding sites. In MCF-7 breast cancer cells, it exhibits an IC50_{50} of 12.3 μM.

Comparative Cytotoxicity:

Cell LineIC50_{50} (μM)Reference Compound (Gefitinib)
MCF-7 (Breast)12.30.45
A549 (Lung)18.90.87
HepG2 (Liver)23.41.12

While less potent than clinical kinase inhibitors, its selectivity for tumor cells over normal fibroblasts (IC50_{50} > 100 μM) suggests a favorable safety profile .

Anti-inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages. At 25 μM, it decreases LPS-induced NO synthesis by 62% .

Structure-Activity Relationship (SAR) Studies

Role of Substituents

  • 3-Amino Group: Removal reduces kinase inhibition by 70%, highlighting its role in hydrogen bonding.

  • Methoxy Groups: replacing 3,4-dimethoxy with chloro groups decreases solubility but increases cytotoxicity (IC50_{50} = 8.9 μM in MCF-7) .

Derivative Synthesis

Reactions with aldehydes or acyl chlorides yield derivatives with enhanced activity:

DerivativeModificationIC50_{50} (μM)
3-Acetamido AnalogAcetylation at N39.8
4-Thioxo AnalogThionation with Lawesson’s Reagent14.2
6-Bromo AnalogBromination at C67.4

The 6-bromo derivative shows the highest potency due to enhanced hydrophobic interactions .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: Moderate (Caco-2 permeability = 12 × 106^{-6} cm/s).

  • Metabolism: CYP3A4-mediated oxidation forms inactive metabolites.

  • Toxicity: No hepatotoxicity at concentrations < 50 μM .

In Vivo Efficacy

In a xenograft mouse model, daily oral administration (50 mg/kg) reduced tumor volume by 58% over 21 days without weight loss.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improves solubility and bioavailability, achieving a 3.2-fold increase in plasma half-life .

Combination Therapies

Synergistic effects with paclitaxel (combination index = 0.34) suggest potential for use in multidrug regimens .

Patent Landscape

As of 2025, 14 patents cover quinazolinone derivatives for oncology applications, though none specifically claim this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator